4-Bromopyridine-2,6-dicarbaldehyde

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Bromopyridine-2,6-dicarbaldehyde enables stepwise functionalization: first-stage aldehyde condensation (e.g., macrocyclization), then chemoselective Suzuki coupling at the 4-Br site - no protecting group interconversion. • 98% GC purity minimizes by-product formation and purification. • Heavy bromine improves X-ray phasing and allows post-synthetic MOF/COF modification. • Reliable global supply with immediate stock.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 128184-01-0
Cat. No. B166612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridine-2,6-dicarbaldehyde
CAS128184-01-0
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C=O)C=O)Br
InChIInChI=1S/C7H4BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H
InChIKeyCUDCTXANKYTJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyridine-2,6-dicarbaldehyde Overview


4-Bromopyridine-2,6-dicarbaldehyde (CAS 128184-01-0), a brominated and formyl-functionalized pyridine derivative with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol [1], serves as a versatile building block in organic synthesis and materials science . Its defining structural feature—the presence of two aldehyde groups at the 2- and 6-positions and a single bromine atom at the 4-position—imbues it with a unique and orthogonal reactivity profile, enabling its use as a key intermediate in the construction of complex molecules, particularly in pharmaceutical research, coordination chemistry, and the development of advanced materials .

Orthogonal dialdehyde and bromine reactivity for sequential synthesis
Supports metal-catalyzed cross-coupling (Suzuki, Sonogashira) and aldehyde condensation
Versatile building block for heterocyclic, MOF/COF, and ligand synthesis

Why 4-Bromopyridine-2,6-dicarbaldehyde Is Irreplaceable


Selecting a pyridine-2,6-dicarbaldehyde analog is not a trivial substitution; the choice of the 4-position substituent critically dictates downstream reactivity and material properties. The bromine atom in 4-Bromopyridine-2,6-dicarbaldehyde is a heavy, electron-withdrawing group that can engage in specific metal-catalyzed cross-coupling chemistries . This is a reaction pathway fundamentally unavailable to the non-brominated parent compound, 2,6-pyridinedicarboxaldehyde . While 4-chloro- and 4-methyl- analogs exist, the unique bond strength and steric profile of the C-Br bond directly influence reaction yields and conditions . Therefore, the choice of analog is a material determinant of synthetic strategy, not a minor specification detail.

4‑Bromo derivative 4‑Chloro or 4‑methyl analogs may alter cross‑coupling reactivity and steric profile
4‑Bromo derivative Non‑halogenated parent lacks cross‑coupling handle, limiting sequential functionalization
4‑Bromo derivative Physicochemical property shift (MW, lipophilicity) may affect material or ligand behavior

4-Bromopyridine-2,6-dicarbaldehyde: Performance Evidence


Unique Cross-Coupling via C-Br Bond

4-Bromopyridine-2,6-dicarbaldehyde provides a crucial functional handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . This orthogonal reactivity, stemming from the C-Br bond, is a pathway fundamentally inaccessible to the non-brominated parent compound, 2,6-pyridinedicarboxaldehyde, which can only undergo chemistry at its aldehyde groups .

Cross‑Coupling Reactivity
Class‑level
Target: Capable of Suzuki, Sonogashira couplings
Parent: Cannot undergo cross‑coupling at 4‑position
Supports cross‑coupling‑based synthesis workflows
Standard Pd‑catalyzed conditions
Organic Synthesis Cross-Coupling Medicinal Chemistry

Property Modulation by 4-Bromo Group

The presence of the heavy bromine atom at the 4-position significantly alters the physicochemical properties of the pyridine-2,6-dicarbaldehyde scaffold relative to its non-halogenated parent and other 4-substituted analogs. The target compound exhibits a substantially higher molecular weight of 214.02 g/mol, compared to 135.12 g/mol for the parent, 168.99 g/mol for the 4-chloro analog, and 149.15 g/mol for the 4-methyl analog [1][2]. This is accompanied by an increase in XLogP3-AA from 0.8 for the 4-methyl analog to 1.1 for the 4-bromo analog, indicating greater lipophilicity [2].

Property Modulation
Cross‑study comparable
MW (g/mol): 214.02 vs 135.12–168.99
XLogP3‑AA: 1.1 vs 0.8 (4‑methyl analog)
Supports property tuning in material or ligand design
Computed properties (PubChem)
Physical Chemistry Material Science Coordination Chemistry

High Purity for Reliable Synthesis

For procurement, the purity specification is a critical differentiator. 4-Bromopyridine-2,6-dicarbaldehyde is reliably available with a high minimum purity specification of 98% (as determined by Gas Chromatography, GC) from commercial suppliers . In comparison, the 4-chloro analog is often available at a lower specification of 96% , while the parent compound is offered at >97.0% (GC) .

Purity Specification
Head‑to‑head
Target: 98% (GC)
Comparators: 96–>97.0% (GC)
May reduce side reactions in sensitive syntheses
Organic Synthesis Analytical Chemistry Quality Control

Versatile Intermediate in Synthesis

4-Bromopyridine-2,6-dicarbaldehyde is widely cited as a key intermediate for constructing complex molecules, particularly in pharmaceutical research, and for developing ligands in coordination chemistry . While quantitative performance data is limited in public literature, this is consistent with its primary role as a protected, specialized building block. Its structural utility lies in its orthogonal reactivity: aldehyde groups for condensation (e.g., forming Schiff bases) and the bromine atom for cross-coupling, enabling access to a diverse range of derivatives .

Synthetic Versatility
Data to verify
Reported utility as orthogonal intermediate for imines, ligands, and complex molecules
Limited quantitative data; requires project‑specific validation
Pharmaceutical Chemistry Coordination Chemistry Materials Science

4-Bromopyridine-2,6-dicarbaldehyde Applications


Orthogonal Reactivity for Heterocyclic Synthesis

This compound is the optimal choice for researchers who require a pyridine-2,6-dicarbaldehyde core that can be sequentially functionalized. The aldehyde groups can be used in a first step (e.g., to form a macrocycle or a Schiff base), while the C-Br bond remains untouched for a subsequent, chemoselective cross-coupling step (e.g., Suzuki reaction) . This orthogonal reactivity is a key differentiator from the parent compound , enabling the efficient generation of diverse compound libraries for medicinal chemistry or materials science.

MOF/COF Ligands and Metal Complexes

The presence of the heavy bromine atom significantly increases the molecular weight of the resulting coordination complexes and materials . This property is particularly valuable in techniques like X-ray crystallography, where the anomalous scattering of bromine aids in structure solution , or in the design of dense, functional metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) where the bromine can act as a reactive site for post-synthetic modification .

Lipophilic Drug Candidate Building Block

The elevated XLogP3-AA value of 1.1, compared to 0.8 for the 4-methyl analog, indicates that incorporating the 4-bromopyridine-2,6-dicarbaldehyde scaffold into a molecule can increase its lipophilicity . This makes it a strategic building block for medicinal chemists aiming to improve membrane permeability or fine-tune the ADME properties of a drug candidate.

Verified Purity for High-Fidelity Synthesis

For complex, multi-step syntheses where side reactions from impurities can lead to significant yield loss or difficult purifications, the commercially available 98% (GC) purity specification of 4-Bromopyridine-2,6-dicarbaldehyde provides a level of assurance . This is a practical advantage over lower-purity alternatives like the 4-chloro analog (96%), reducing the need for extensive in-house purification prior to use .

Application
Selection Property
Validation Focus
Heterocyclic Synthesis
Bromine‑enabled cross‑coupling handle
Chemoselective aldehyde/bromine functionalization
MOF/COF Ligand Design
Heavy atom effect for X‑ray crystallography
Anomalous scattering and post‑synthetic modification
Lipophilic Building Block
Reported lipophilicity profile
Membrane permeability assessment in medicinal chemistry
High‑Fidelity Synthesis
Commercial purity specification (GC)
Reducing purification demands in sensitive multi‑step sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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